Delta-9(11)-Betamethasone valerate Delta-9(11)-Betamethasone valerate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20187127
InChI: InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3
SMILES:
Molecular Formula: C27H36O5
Molecular Weight: 440.6 g/mol

Delta-9(11)-Betamethasone valerate

CAS No.:

Cat. No.: VC20187127

Molecular Formula: C27H36O5

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

Delta-9(11)-Betamethasone valerate -

Specification

Molecular Formula C27H36O5
Molecular Weight 440.6 g/mol
IUPAC Name [17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate
Standard InChI InChI=1S/C27H36O5/c1-5-6-7-24(31)32-27(23(30)16-28)17(2)14-22-20-9-8-18-15-19(29)10-12-25(18,3)21(20)11-13-26(22,27)4/h10-12,15,17,20,22,28H,5-9,13-14,16H2,1-4H3
Standard InChI Key HMWBLDMZUXMBDQ-UHFFFAOYSA-N
Canonical SMILES CCCCC(=O)OC1(C(CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)C)C(=O)CO

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Delta-9(11)-Betamethasone valerate is a steroidal derivative with the molecular formula C₂₇H₃₆O₅ and a molecular weight of 440.6 g/mol . Its IUPAC name is [(8S,10S,13S,14S,16S,17R)-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate, reflecting the valerate ester at position 17 and the ∆9(11) double bond .

Key Structural Features:

  • 17-valerate ester: Enhances lipophilicity, influencing pharmacokinetics .

  • ∆9(11) unsaturation: Alters steroidal conformation, reducing glucocorticoid receptor affinity compared to Betamethasone valerate.

  • Epoxide group: At positions 9 and 11, critical for stability and degradation pathways.

Spectroscopic Data

PropertyDataSource
SMILESCCCCC(=O)O[C@@]1([C@H](C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)C(=O)CO
InChIKeyHMWBLDMZUXMBDQ-RQSDUSTKSA-N
13C NMR shiftsδ 209.5 (C3), 170.2 (C24), 122.9 (C9)

Synthesis and Industrial Production

Synthetic Pathways

Delta-9(11)-Betamethasone valerate forms via degradation or side reactions during Betamethasone valerate synthesis . Key steps include:

  • Oxidative degradation: Exposure to peroxides or light induces ∆9(11) bond formation .

  • Acid-catalyzed rearrangement: Protonation at C11 triggers hydride shifts, forming the ∆9(11) isomer.

Industrial Mitigation Strategies:

  • Process optimization: Controlled temperature (20–25°C) and inert atmospheres reduce degradation .

  • Chromatographic purification: HPLC with C18 columns removes impurities to <0.1% per ICH guidelines .

Chemical Reactivity and Degradation

Reaction Profiles

Reaction TypeReagents/ConditionsProducts
OxidationH₂O₂, KMnO₄11-keto derivatives
ReductionNaBH₄, LiAlH₄Dihydro analogs
HydrolysisNaOH (pH 10–12)Betamethasone alcohol + valeric acid

Stability Challenges

  • Isomerization: The 17-valerate ester migrates to position 21 under acidic conditions, forming Betamethasone 21-valerate (1/15th potency) .

  • Photodegradation: UV exposure accelerates ∆9(11) formation, necessitating amber packaging .

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

ParameterConditions
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile phaseAcetonitrile:Water (65:35 v/v), 0.1% TFA
DetectionUV at 240 nm
LOQ0.05% (w/w)

Validation Metrics

MetricResult
LinearityR² = 0.9998
Recovery98.2–101.5%
PrecisionRSD < 1.5%

Biological and Pharmacological Profile

Mechanism of Action

Delta-9(11)-Betamethasone valerate exhibits weak glucocorticoid receptor (GR) binding (IC₅₀ = 1.2 µM vs. 0.03 µM for Betamethasone valerate) . It partially inhibits NF-κB and AP-1 pathways, reducing IL-6 and TNF-α by 40–60% at 10 µM.

Toxicokinetics

  • Absorption: Minimal dermal penetration (flux = 0.12 µg/cm²/hr) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive 6β-hydroxy metabolites .

  • Excretion: Renal (60%) and fecal (35%) over 72 hours .

Regulatory and Quality Considerations

Impurity TypeMaximum Allowable Level
Delta-9(11)≤0.15% (w/w)
Total impurities≤1.0% (w/w)

Stability Testing Protocols

  • Forced degradation: 40°C/75% RH for 6 months induces ≤2% isomerization .

  • Photostability: ICH Q1B-compliant studies confirm <0.5% degradation after 1.2 million lux-hours .

Comparative Analysis with Betamethasone Esters

PropertyBetamethasone ValerateBetamethasone DipropionateDelta-9(11) Impurity
Potency (relative)1.02.50.07
LogP3.85.14.2
t₁/₂ (plasma)6.5 hr8.2 hr2.1 hr

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